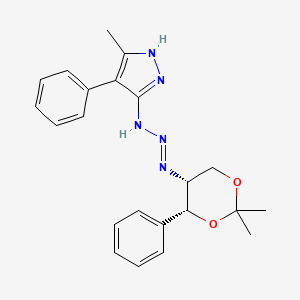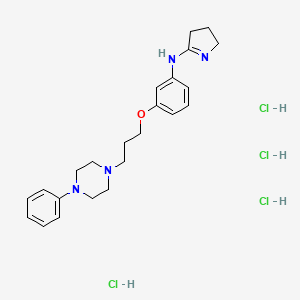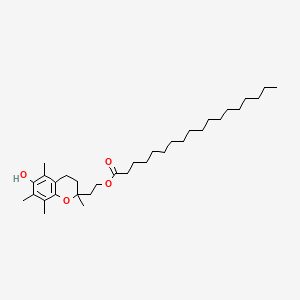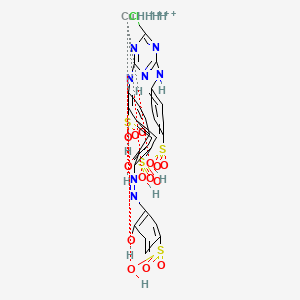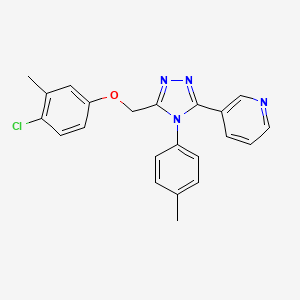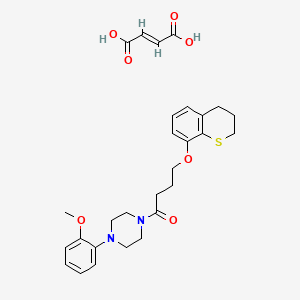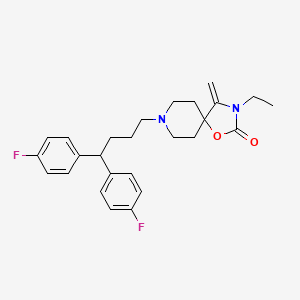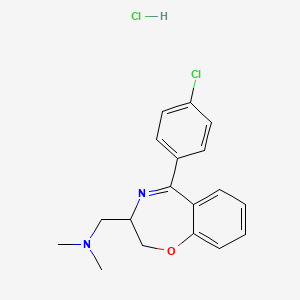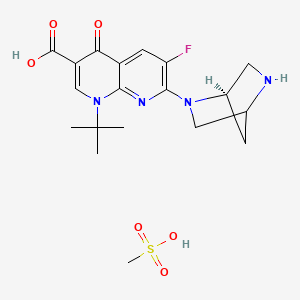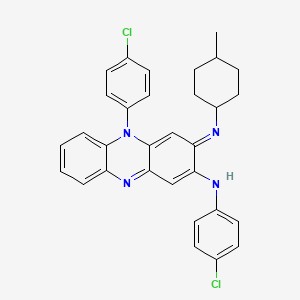
Tetrahydro-2-(bis(2-chloroethyl)amino)-3-(isopropylmethyl)-2H-1,3,2-oxazaphosphorine 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydro-2-(bis(2-chloroethyl)amino)-3-(isopropylmethyl)-2H-1,3,2-oxazaphosphorine 2-oxide is a synthetic compound known for its significant applications in various fields, particularly in medicine and chemistry. This compound is a derivative of oxazaphosphorine and is characterized by its unique chemical structure, which includes chloroethyl groups and an oxazaphosphorine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-2-(bis(2-chloroethyl)amino)-3-(isopropylmethyl)-2H-1,3,2-oxazaphosphorine 2-oxide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Oxazaphosphorine Ring: This is achieved through a cyclization reaction involving a suitable phosphoramide and an appropriate diol.
Introduction of Chloroethyl Groups: This step involves the reaction of the intermediate with chloroethylating agents under controlled conditions to ensure selective substitution.
Final Oxidation: The final step involves the oxidation of the intermediate to introduce the oxide functionality, typically using oxidizing agents like hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-2-(bis(2-chloroethyl)amino)-3-(isopropylmethyl)-2H-1,3,2-oxazaphosphorine 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different pharmacological properties.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols are used under mild to moderate conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, each with unique chemical and pharmacological properties.
Scientific Research Applications
Tetrahydro-2-(bis(2-chloroethyl)amino)-3-(isopropylmethyl)-2H-1,3,2-oxazaphosphorine 2-oxide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical tool.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer treatment due to its ability to interfere with DNA replication.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Tetrahydro-2-(bis(2-chloroethyl)amino)-3-(isopropylmethyl)-2H-1,3,2-oxazaphosphorine 2-oxide involves its interaction with DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This results in the disruption of cellular processes and ultimately cell death. The compound targets rapidly dividing cells, making it effective against cancer cells.
Comparison with Similar Compounds
Similar Compounds
Cyclophosphamide: Another oxazaphosphorine derivative with similar DNA cross-linking properties.
Ifosfamide: Similar in structure and function, used in cancer therapy.
Melphalan: An alkylating agent with similar mechanisms of action.
Uniqueness
Tetrahydro-2-(bis(2-chloroethyl)amino)-3-(isopropylmethyl)-2H-1,3,2-oxazaphosphorine 2-oxide is unique due to its specific chemical structure, which provides distinct pharmacokinetic and pharmacodynamic properties. Its ability to form stable DNA cross-links and its selective targeting of rapidly dividing cells make it a valuable compound in cancer research and therapy.
Properties
CAS No. |
91173-09-0 |
|---|---|
Molecular Formula |
C31H28Cl2N4 |
Molecular Weight |
527.5 g/mol |
IUPAC Name |
N,5-bis(4-chlorophenyl)-3-(4-methylcyclohexyl)iminophenazin-2-amine |
InChI |
InChI=1S/C31H28Cl2N4/c1-20-6-12-23(13-7-20)35-28-19-31-29(18-27(28)34-24-14-8-21(32)9-15-24)36-26-4-2-3-5-30(26)37(31)25-16-10-22(33)11-17-25/h2-5,8-11,14-20,23,34H,6-7,12-13H2,1H3 |
InChI Key |
OBMKGSYJGAFZRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)N=C2C=C3C(=NC4=CC=CC=C4N3C5=CC=C(C=C5)Cl)C=C2NC6=CC=C(C=C6)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



